molecular formula C7H9ClF2O2S B2775647 2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride CAS No. 2361633-91-0

2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride

Cat. No.: B2775647
CAS No.: 2361633-91-0
M. Wt: 230.65
InChI Key: RADYECAMPMDSQQ-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride is a fluorinated organic compound characterized by its unique spirocyclic structure. This compound is part of the broader class of organofluorine compounds, which are known for their stability and reactivity. The presence of fluorine atoms in the molecule imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride typically involves multiple steps, starting from a common synthetic precursor. One such precursor is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The synthetic route involves the following steps:

    Cyclization: The precursor undergoes a cyclization reaction to form the spirocyclic structure.

    Functionalization: The spirocyclic intermediate is then functionalized to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving:

    Batch Processing: Large-scale batch reactors are used to carry out the cyclization and functionalization reactions.

    Purification: Advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution with Amines: Produces sulfonamide derivatives.

    Oxidation: Can lead to the formation of sulfonic acids.

    Reduction: May result in the formation of sulfinyl or thiol derivatives.

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride involves its reactivity with various biological and chemical targets. The fluorine atoms in the molecule enhance its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2-difluorospiro[3.3]heptane-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2O2S/c8-13(11,12)5-1-6(2-5)3-7(9,10)4-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADYECAMPMDSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361633-91-0
Record name 6,6-difluorospiro[3.3]heptane-2-sulfonyl chloride
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